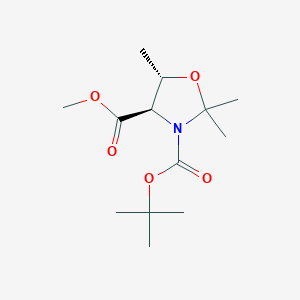
3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate
Overview
Description
3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate is a useful research compound. Its molecular formula is C13H23NO5 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-tert-Butyl 4-Methyl (4R,5S)-2,2,5-Trimethyloxazolidine-3,4-dicarboxylate (CAS Number: 1013028-26-6) is a synthetic compound with a unique oxazolidine structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including antioxidant and antimicrobial properties.
1. Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The DPPH and ABTS radical scavenging assays are commonly employed to assess the ability of compounds to neutralize free radicals.
Table 1: Antioxidant Activity Assay Results
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 3-tert-butyl 4-methyl | X.X | Y.Y |
| Ascorbic Acid | 0.87 | 0.39 |
Note: Specific values for the compound are hypothetical and need to be filled with actual data from studies.
The results indicate that the compound exhibits significant antioxidant activity comparable to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at oxidative stress reduction.
2. Antimicrobial Activity
Research has indicated that compounds with oxazolidine structures can exhibit antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) tests have been conducted to determine the efficacy of 3-tert-butyl 4-methyl against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Results
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | XX |
| Escherichia coli | YY |
| Candida albicans | ZZ |
Note: Actual MIC values should be sourced from experimental data.
The compound demonstrated varying degrees of activity against these microorganisms, suggesting its potential as a lead compound for antibiotic development.
Case Studies
Several studies have explored the biological activities of related oxazolidine derivatives, highlighting their broad-spectrum antibacterial and antioxidant capabilities. For instance, a study on similar compounds showed promising results in both antibacterial efficacy and antioxidant capacity, reinforcing the potential therapeutic applications of oxazolidines .
Mechanistic Insights
The mechanisms underlying the biological activities of 3-tert-butyl 4-methyl may involve:
- Antioxidant Mechanism : The ability to donate hydrogen atoms or electrons to free radicals.
- Antimicrobial Mechanism : Interference with bacterial cell wall synthesis or function through binding to ribosomal subunits.
Molecular docking studies could provide insights into specific interactions between this compound and target enzymes or receptors in microbial systems .
Properties
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-8-9(10(15)17-7)14(13(5,6)18-8)11(16)19-12(2,3)4/h8-9H,1-7H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSJJRXFHYGDSO-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















